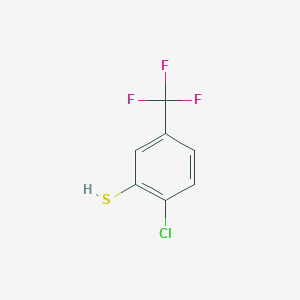![molecular formula C26H23NO4 B6232504 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid CAS No. 2384608-41-5](/img/new.no-structure.jpg)
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid typically involves multiple steps:
Formation of the Fmoc-protected amine: This step involves the reaction of 9H-fluoren-9-ylmethanol with phosgene to form the Fmoc-chloride, which then reacts with an amine to form the Fmoc-protected amine.
Cyclopropylation: The Fmoc-protected amine is then reacted with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethyl amine derivative.
Benzoic Acid Coupling: Finally, the cyclopropylmethyl amine derivative is coupled with 4-carboxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Deprotection: The primary amine and fluorenylmethanol.
Coupling: Peptide chains with the Fmoc group still attached.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The primary mechanism of action for 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid: Similar structure but lacks the cyclopropyl group.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group instead of the cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid adds steric hindrance and rigidity to the molecule, which can influence its reactivity and the stability of the resulting peptides. This makes it particularly useful in the synthesis of peptides that require specific structural constraints .
Properties
CAS No. |
2384608-41-5 |
|---|---|
Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)

